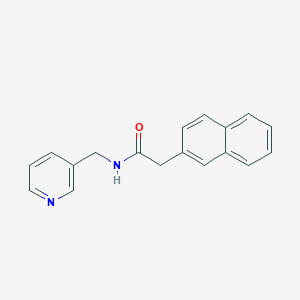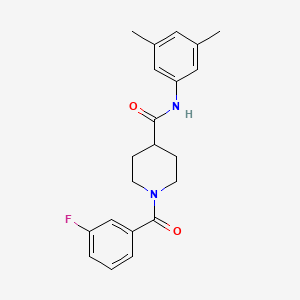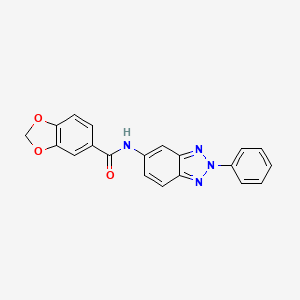![molecular formula C15H14ClFN2O B4758040 N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes, and mutations in the CFTR gene are the cause of cystic fibrosis (CF), a life-threatening genetic disease affecting approximately 70,000 people worldwide.
Wirkmechanismus
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the movement of chloride ions across the membrane. This results in a reduction in the amount of salt and water secreted by epithelial cells, which is a hallmark of CF.
Biochemical and physiological effects:
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects in addition to its inhibition of CFTR. These include inhibition of the ATP-binding cassette transporter ABCB1, which is involved in multidrug resistance in cancer cells, and inhibition of the P2X7 receptor, which is involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea is its high potency and selectivity for CFTR, which makes it a useful tool for studying the function of the CFTR channel in vitro and in vivo. However, one limitation is that N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea is not a specific inhibitor of CFTR, and can also inhibit other ion channels and transporters at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea. One area of interest is the development of more specific and potent inhibitors of CFTR, which could be used as therapeutic agents for CF and other diseases. Another area of interest is the use of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea as a tool for studying the role of CFTR in other physiological processes, such as ion transport in the kidney and pancreas. Finally, there is interest in exploring the potential anti-inflammatory and analgesic effects of N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea, which could have applications in the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been extensively studied in the field of cystic fibrosis research, both in vitro and in vivo. In cell culture studies, N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In animal models of CF, N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea has been shown to improve lung function and reduce inflammation.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10(11-2-6-13(17)7-3-11)18-15(20)19-14-8-4-12(16)5-9-14/h2-10H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOQLSBXUHKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4757970.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4757992.png)
![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)

![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4758052.png)